molecular formula C9H16N4O B1481235 (1-(1-ethylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2090614-56-3

(1-(1-ethylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1481235
CAS No.: 2090614-56-3
M. Wt: 196.25 g/mol
InChI Key: IKCTZQYQMZBAJB-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is present in many biologically active compounds .


Molecular Structure Analysis

The compound has a pyrrolidine ring attached to a 1,2,3-triazole ring through a methanol group. The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom .


Chemical Reactions Analysis

Pyrrolidines can undergo various chemical reactions, including ring-opening, functionalization, and others .


Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature . Its exact physical and chemical properties would depend on the specific arrangement of atoms and functional groups in the molecule.

Scientific Research Applications

Organic Synthesis and Ligand Design

  • The synthesis of N-substituted pyrrolidine derivatives bearing 1,2,4-triazole rings has been explored, highlighting the significant biological activities of 1,2,4-triazole scaffolds in various clinical drugs. A library of 14 N-substituted pyrrolidine derivatives was prepared, demonstrating the versatility of these compounds in drug design and synthesis (Tangella Nagendra Prasad et al., 2021).

Catalysis

  • A tris(triazolyl)methanol ligand was developed to form a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions efficiently. This catalyst demonstrated low loadings, short reaction times, and compatibility with various functional groups, marking its importance in click chemistry and organic synthesis (Salih Ozcubukcu et al., 2009).

Corrosion Inhibition

  • Triazole derivatives were investigated as corrosion inhibitors for mild steel in an acidic medium. Their effectiveness was attributed to the adsorption on the mild steel surface through interactions with iron atoms, showcasing the potential of triazole compounds in protecting metals against corrosion (Qisheng Ma et al., 2017).

Molecular Interactions and Crystallography

  • The synthesis and X-ray characterization of triazole derivatives with an α-ketoester functionality revealed O⋯π-hole tetrel bonding interactions. These interactions were analyzed using various computational methods, providing insights into the nucleophilic/electrophilic nature of the compounds and influencing the interaction energy of the tetrel bond (Muhammad Naeem Ahmed et al., 2020).

Liquid Crystal Properties

  • A study on 1,2,3-triazole derivatives explored their liquid crystal behaviors, indicating a potential application in materials science and display technologies. These compounds displayed liquid crystal behaviors over a wide mesophase range, highlighting the structural factors influencing their liquid crystalline properties (Haiying Zhao et al., 2013).

Mechanism of Action

Properties

IUPAC Name

[1-(1-ethylpyrrolidin-3-yl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-2-12-4-3-9(6-12)13-5-8(7-14)10-11-13/h5,9,14H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCTZQYQMZBAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(1-ethylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
(1-(1-ethylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 3
(1-(1-ethylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 4
(1-(1-ethylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1-(1-ethylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(1-(1-ethylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

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